molecular formula C15H16N2O3S2 B5004769 1-benzoyl-4-(2-thienylsulfonyl)piperazine

1-benzoyl-4-(2-thienylsulfonyl)piperazine

Cat. No. B5004769
M. Wt: 336.4 g/mol
InChI Key: LWMHQSNCXDHONB-UHFFFAOYSA-N
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Description

The compound “1-benzoyl-4-(2-thienylsulfonyl)piperazine” is likely to be a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms . Piperazine derivatives have been found to have numerous applications in various fields .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, piperazine derivatives are generally synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a piperazine ring, which is a six-membered ring with two nitrogen atoms . The benzoyl and thienylsulfonyl groups would be attached at the 1 and 4 positions of the piperazine ring, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Piperazine derivatives generally have properties such as being solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of “1-benzoyl-4-(2-thienylsulfonyl)piperazine”. Piperazine and its derivatives are known to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “1-benzoyl-4-(2-thienylsulfonyl)piperazine” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “1-benzoyl-4-(2-thienylsulfonyl)piperazine” could include exploring its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

phenyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(13-5-2-1-3-6-13)16-8-10-17(11-9-16)22(19,20)14-7-4-12-21-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHQSNCXDHONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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